molecular formula C15H19BrN2O2 B6715087 N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide

Cat. No.: B6715087
M. Wt: 339.23 g/mol
InChI Key: RVXVIYLYISFNLY-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide is a synthetic organic compound that features a brominated indole moiety Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules

Properties

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-10(9-20-2)15(19)17-6-5-11-8-18-14-4-3-12(16)7-13(11)14/h3-4,7-8,10,18H,5-6,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXVIYLYISFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)NCCC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 5-bromoindole, which is commercially available or can be synthesized from indole via bromination.

    Step 1 Formation of the Intermediate: The 5-bromoindole is reacted with 2-bromoethylamine under basic conditions to form N-(2-bromoethyl)-5-bromoindole.

    Step 2 Amide Formation: The intermediate is then reacted with 3-methoxy-2-methylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product, N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide.

Industrial Production Methods

Industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindoles.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the bromine substituent.

    Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles like thiols or amines to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Thiols or amines, DMSO (dimethyl sulfoxide), elevated temperatures.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of de-brominated indole derivatives.

    Substitution: Formation of thioether or amine-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating libraries of compounds for drug discovery.

Biology

Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Its brominated indole structure allows for easy tagging and tracking in biological systems.

Medicine

In medicine, indole derivatives are known for their therapeutic potential. This compound could be investigated for its anticancer, antimicrobial, or anti-inflammatory properties, given the bioactivity of related indole compounds.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide exerts its effects would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors due to their planar structure and ability to participate in π-π stacking interactions. The bromine atom can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler structure lacking the ethyl and amide substituents.

    N-(2-bromoethyl)indole: Similar but lacks the methoxy and methylpropanamide groups.

    3-Methoxy-2-methylpropanoic acid derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-methoxy-2-methylpropanamide is unique due to its combination of a brominated indole core with a methoxy and methylpropanamide side chain. This specific structure may confer unique biological activities and binding properties not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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